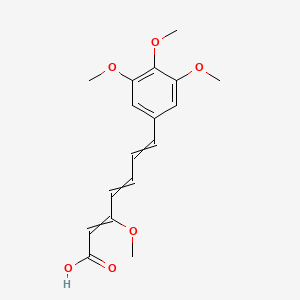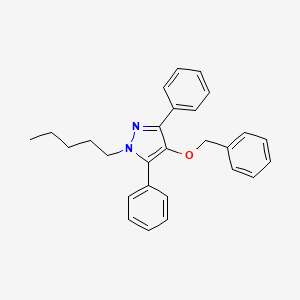
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound with the molecular formula C16H14Cl2O5 It is known for its unique structure, which includes two chlorophenoxy groups and a hydroxyethyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2,2-bis(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
4-Chlorophenol: A starting material used in the synthesis.
2-Aminoethanol: Another starting material used in the synthesis.
Uniqueness
2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of chlorophenoxy and hydroxyethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
58038-62-3 |
|---|---|
Formule moléculaire |
C16H15Cl2NO4 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
2,2-bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO4/c17-11-1-5-13(6-2-11)22-16(15(21)19-9-10-20)23-14-7-3-12(18)4-8-14/h1-8,16,20H,9-10H2,(H,19,21) |
Clé InChI |
CXAVJCUBMRBQJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(C(=O)NCCO)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)


![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)
